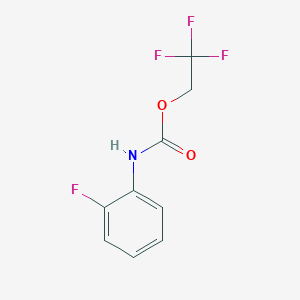
2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (TFC) is an organofluorine compound that has been used in a variety of applications due to its unique properties. It is a versatile compound that has been used in the synthesis of other compounds, as well as in scientific research applications.
Scientific Research Applications
Synthesis and Binding Properties
- A study reported the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, including the use of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate. These compounds showed binding characteristics similar to cocaine, with some demonstrating higher affinity at cocaine recognition sites (Milius et al., 1991).
Analytical Techniques
- A high-performance liquid chromatographic technique using post-column fluorometric labeling was developed for determining carbamate insecticides. This method showed high resolution, sensitivity, and selectivity, crucial for detecting multicarbamate insecticide residues (Krause, 1979).
Radiopharmaceutical Applications
- Research on synthesizing 4-[18F]fluorophenylurea derivatives as model compounds involved carbamate-4-nitrophenylesters, demonstrating potential applications in radiopharmaceuticals (Olma et al., 2006).
Prodrug Development
- The synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan was explored as potential prodrugs against Pneumocystis carinii pneumonia. The 4-fluorophenyl carbamate showed notable anti-PCP activity (Rahmathullah et al., 1999).
Organic Synthesis
- A study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showed significant implications for drug design, particularly for incorporating fluorinated moieties into organic molecules (Zhao & Hu, 2012).
Photoredox Catalysis
- Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlighted the significance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This work explored efficient and selective radical fluoromethylation reactions (Koike & Akita, 2016).
Chiral Discrimination
- A study achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of the enantiomers was influenced by weak hydrogen bonds and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGCLODTAXBKGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
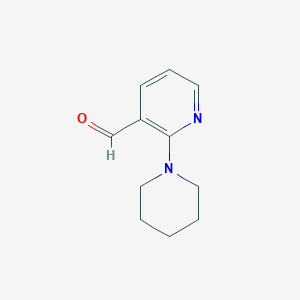
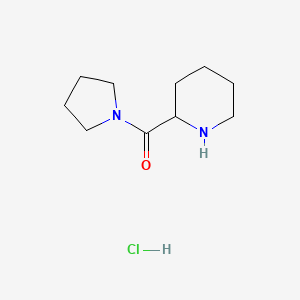
![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)
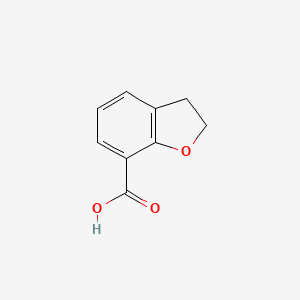
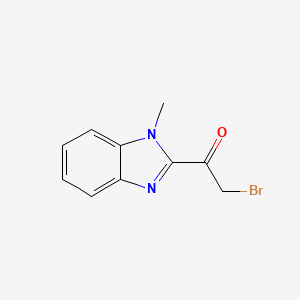
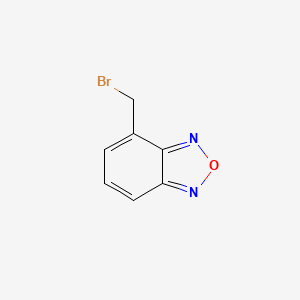
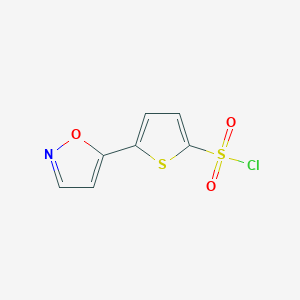

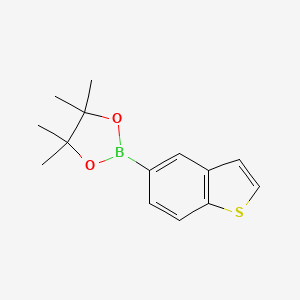
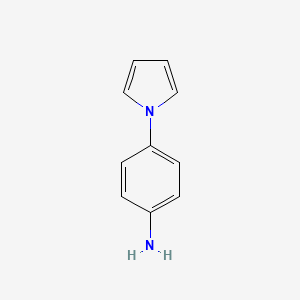
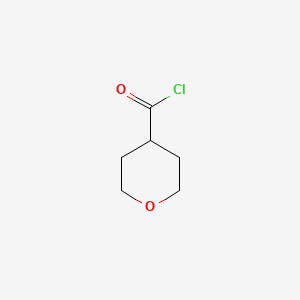
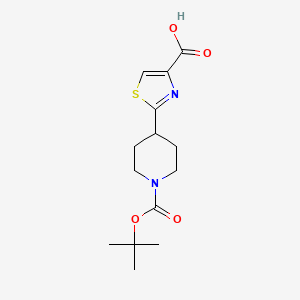
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)